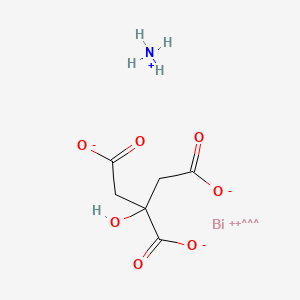![molecular formula C20H14N4 B3069343 2-[2-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole CAS No. 4506-61-0](/img/structure/B3069343.png)
2-[2-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole
Overview
Description
“2-[2-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole” is a type of benzimidazole derivative . Benzimidazoles are important heterocyclic organic compounds that possess an extensive range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
Benzimidazole derivatives can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition . The structure of all obtained compounds can be identified by FTIR, NMR, and HRMS .Molecular Structure Analysis
The benzimidazole core is planar and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and the hydrogen bonds . The structure of benzimidazole derivatives can be further improved by changing its functional groups on the core structure .Chemical Reactions Analysis
The chemical reactions of benzimidazole derivatives typically involve the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be determined using various techniques such as FTIR, NMR, and HRMS . The IR spectrum of a benzimidazole derivative showed absorption bands at 3223 (N–H), 3062 (C–Harom), 1579 (C=Carom), 1225 (N=C), and 642 cm–1 (C–S) .Scientific Research Applications
Coordination Networks and Crystal Structures
1,2-Bis(1H-benzo[d]imidazol-2-yl)benzene (abbreviated as BBIB) serves as a versatile ligand for constructing coordination networks. Researchers have synthesized various metal-organic frameworks (MOFs) using BBIB as an organic linker. These MOFs exhibit intriguing structural features and can be tailored for specific applications. For instance, a recent study reported the preparation of novel MOFs by combining BBIB with metal ions such as Al, Cr, and Cu . These materials hold promise for gas storage, catalysis, and drug delivery due to their tunable porosity and chemical functionality.
Antitumor Potential
BBIB derivatives have been investigated for their potential as antitumor agents. Researchers synthesized compounds like 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine. These derivatives were evaluated against different cancer cell lines, including MCF-7 and CaCo-2. While further studies are needed, these findings highlight BBIB’s potential in cancer research .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been found to interact with various proteins and enzymes, making them an important synthon in the development of new drugs .
Mode of Action
One study suggests that certain benzimidazole derivatives can block aq signal reception at the level of pqsr, leading to a reduced transcription of the pqsa-lux genes .
Biochemical Pathways
It’s known that benzimidazole derivatives can influence a variety of biochemical pathways due to their broad range of chemical and biological properties .
Result of Action
Certain benzimidazole derivatives have been found to exhibit antiangiogenic effects and promote apoptosis .
Safety and Hazards
Future Directions
Research on benzimidazole is a main focus for many laboratories in the world to prepare better anticancer drugs . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure . This is the most popular method to promote new drugs to treat cancer .
properties
IUPAC Name |
2-[2-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-2-8-14(20-23-17-11-5-6-12-18(17)24-20)13(7-1)19-21-15-9-3-4-10-16(15)22-19/h1-12H,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVCKXMOMGRVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3069286.png)






